molecular formula C18H16O2 B7787611 (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione CAS No. 5465-41-8

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione

Cat. No.: B7787611
CAS No.: 5465-41-8
M. Wt: 264.3 g/mol
InChI Key: XHTZEZLDTOKEGI-VAWYXSNFSA-N
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Description

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione (CAS 17342-09-5) is a derivative of the well-known organic compound class 1,4-diaryl-2-butene-1,4-dione, commonly referred to as dibenzoylethylene . This compound features a conjugated system with an electron-withdrawing dione bridge and substituted aryl rings, a structure of significant interest in materials science research. With a molecular formula of C18H16O2 and a molecular weight of 264.32 g/mol, it serves as a valuable building block in organic synthesis . Its extended π-conjugated system makes it a candidate for the development of novel organic semiconductors, photoactive materials, and as a precursor in the synthesis of more complex heterocyclic systems . Researchers utilize this compound in studies focusing on molecular self-assembly and crystal engineering, as the planarity of the molecule can facilitate specific intermolecular interactions, such as C–H···π contacts, which influence the formation of supramolecular architectures . The compound is provided as a high-purity solid for research and development purposes. Safety and Handling: This product is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Important Notice: This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the purchase, handling, and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTZEZLDTOKEGI-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-41-8
Record name NSC29008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Spectroscopic and Crystallographic Elucidation of E 1,4 Bis 4 Methylphenyl 2 Butene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione in solution. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, while two-dimensional NMR experiments establish the connectivity between them.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, vinylic, and methyl protons. Due to the molecule's symmetry, the two p-tolyl groups are chemically equivalent, simplifying the spectrum.

The aromatic protons on the para-substituted rings typically appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the carbonyl group are deshielded and resonate at a lower field compared to the protons meta to the carbonyl group. The vinylic protons of the central butene chain appear as a singlet due to the molecule's symmetry and the (E)-configuration, which makes them magnetically equivalent. The methyl protons of the two tolyl groups give rise to a sharp singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbons, the vinylic carbons, the quaternary and protonated aromatic carbons, and the methyl carbons. The carbonyl carbons are significantly deshielded, appearing at the downfield end of the spectrum.

Table 1: Representative ¹H NMR Chemical Shift Assignments (Data based on the p-tolyl moiety of 1-phenyl-4-p-tolylbut-2-ene-1,4-dione arkat-usa.org)

Proton TypeExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to C=O)~7.9Doublet (d)
Vinylic (=CH)~7.2Singlet (s)
Aromatic (meta to C=O)~7.3Doublet (d)
Methyl (-CH₃)~2.4Singlet (s)

Table 2: Representative ¹³C NMR Chemical Shift Assignments (Data based on the p-tolyl moiety of 1-phenyl-4-p-tolylbut-2-ene-1,4-dione arkat-usa.org)

Carbon TypeExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~189.5
Aromatic (quaternary, C-CH₃)~144.5
Vinylic (=CH)~138.5
Aromatic (quaternary, C-C=O)~134.0
Aromatic (CH, meta to C=O)~129.5
Aromatic (CH, ortho to C=O)~129.0
Methyl (-CH₃)~21.7

Two-Dimensional NMR (e.g., COSY, NOESY) for Structural Connectivity

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this molecule, the most significant correlation would be observed between the ortho and meta protons on the aromatic rings, appearing as cross-peaks that confirm their neighboring relationship. The vinylic and methyl protons would not show COSY correlations as they are isolated spin systems (singlets).

Vibrational Spectroscopy (Infrared and Raman)

Characterization of Carbonyl and Alkenyl Vibrational Modes

The most prominent features in the vibrational spectra of this compound are the absorptions from the carbonyl (C=O) and alkenyl (C=C) groups.

Carbonyl (C=O) Stretching: The conjugated nature of the diketone system influences the position of the C=O stretching frequency. A strong absorption band is expected in the IR spectrum, typically in the range of 1645-1670 cm⁻¹. This band is often intense due to the large change in dipole moment during the vibration. In the Raman spectrum, the C=O stretch would also be present, though its intensity can vary. For similar chalcone (B49325) structures, this mode is observed between 1594 and 1671 cm⁻¹. mdpi.com

Alkenyl (C=C) Stretching: The C=C stretching vibration of the central butene unit is expected to appear in the 1600-1640 cm⁻¹ region. researchgate.net Because the molecule is centrosymmetric, this vibration is expected to be strong and sharp in the Raman spectrum and weak or absent in the IR spectrum, in accordance with the mutual exclusion rule. The (E)-configuration also gives rise to a characteristic out-of-plane C-H bending vibration (wag) for the trans-alkene protons, typically observed as a strong band in the IR spectrum around 960-980 cm⁻¹.

Analysis of Aromatic Ring Vibrations

The two p-tolyl rings give rise to several characteristic vibrational bands.

Aromatic C-H Stretching: These vibrations produce sharp bands of weak to medium intensity in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the phenyl rings results in a series of absorptions, typically of medium to strong intensity, in the 1450-1600 cm⁻¹ region. Bands around 1600, 1580, and 1500 cm⁻¹ are characteristic of the aromatic framework.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are particularly diagnostic of the substitution pattern. For a 1,4-disubstituted (para) benzene (B151609) ring, a strong absorption is expected in the 800-850 cm⁻¹ range in the IR spectrum.

Table 3: Expected Vibrational Modes

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch (Methyl)2850 - 3000Medium
Carbonyl (C=O) Stretch1645 - 1670Strong
Alkenyl (C=C) Stretch1600 - 1640Weak / Forbidden
Aromatic (C=C) Stretch1450 - 1600Medium-Strong
Trans-alkene C-H o.o.p. Bend960 - 980Strong
Para-disubstituted C-H o.o.p. Bend800 - 850Strong

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

The molecular formula of this compound is C₁₈H₁₆O₂. nih.gov High-resolution mass spectrometry (HRMS) can confirm this composition by providing a highly accurate mass measurement of the molecular ion. The nominal molecular weight is 264.3 g/mol . nih.gov

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 264. This molecular ion is typically prominent in the mass spectra of conjugated systems. The fragmentation of this ion is driven by the presence of the carbonyl groups and the stability of the resulting fragments. The most characteristic fragmentation pathway involves α-cleavage at the carbonyl group.

Key expected fragmentation pathways include:

Formation of the p-toluoyl cation: Cleavage of the bond between the carbonyl carbon and the vinylic carbon results in the formation of a stable p-toluoyl cation ([CH₃C₆H₄CO]⁺). This fragment is expected to be a base peak or a very abundant ion in the spectrum at m/z 119 .

Formation of the p-tolyl cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the p-toluoyl cation (m/z 119) would yield the p-tolyl cation ([CH₃C₆H₄]⁺) at m/z 91 .

Alternative Cleavage: A fragment corresponding to [M - C₇H₇]⁺ resulting from the loss of a tolyl radical would appear at m/z 173 . Another possibility is the loss of the p-toluoyl radical [M - C₈H₇O]⁺, leading to a fragment at m/z 145 .

These fragmentation patterns, particularly the prominent ion at m/z 119, are highly diagnostic for the p-toluoyl substructure within the molecule. nih.gov

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

An exhaustive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the title compound, this compound. Therefore, detailed experimental data regarding its crystal system, space group, unit cell parameters, specific dihedral angles, and precise intermolecular interactions are not available.

While crystallographic data for analogous structures, such as those with chloro or bromo substituents in place of the methyl groups, have been reported, the strict focus of this article is solely on this compound. Extrapolation of data from different molecules would be scientifically inaccurate, as minor changes in molecular structure, such as substituting a halogen for a methyl group, can significantly alter the crystal packing, unit cell dimensions, molecular conformation, and intermolecular forces.

The following sections outline the type of information that would be determined from such an analysis, should the data become available in the future.

Crystal System, Space Group, and Unit Cell Parameters

A single-crystal X-ray diffraction experiment would determine the fundamental packing arrangement of the molecules in the solid state. This includes identifying one of the seven crystal systems (e.g., triclinic, monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements present within the crystal. The unit cell parameters—the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ)—define the dimensions of the repeating unit of the crystal lattice. This data is crucial for understanding the density and packing efficiency of the compound in its solid form.

Computational and Theoretical Investigations of E 1,4 Bis 4 Methylphenyl 2 Butene 1,4 Dione and Analogues

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory)

Quantum chemical methods are essential for understanding the intrinsic properties of molecular systems. Among these, Density Functional Theory (DFT) has become a widely used methodology due to its balance of computational cost and accuracy. DFT is employed to determine the electronic structure of molecules, enabling the calculation of optimized geometries, spectroscopic properties, and chemical reactivity descriptors. clinicsearchonline.orgmdpi.com Studies on compounds structurally related to (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione, such as other 1,4-diaryl-2-butene-1,4-diones, frequently utilize DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to model their molecular characteristics. clinicsearchonline.orgresearchgate.net

The first step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For (E)-1,4-diaryl-2-butene-1,4-diones, the central structural feature is the 1,4-trans enedione moiety [–C(=O)–CH=CH–(C=O)–]. researchgate.net X-ray crystallography studies on analogues such as (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione reveal that this enedione group is nearly planar. researchgate.net The molecule typically sits (B43327) on a center of inversion, leading to a specific symmetry in the crystal lattice. researchgate.net

The dihedral angle between the plane of the aryl rings and the central enedione group is a key geometric parameter. For the chloro- and bromo-analogues, these angles are reported to be 16.61 (8)° and 15.58 (11)°, respectively, indicating a slight twist of the phenyl rings relative to the butene-1,4-dione backbone. researchgate.net This twist is a compromise between maximizing conjugation (favoring planarity) and minimizing steric hindrance. DFT calculations on such systems accurately predict these geometric parameters, providing a reliable model of their three-dimensional structure. clinicsearchonline.org

Table 1: Selected Geometric Parameters for Analogues of this compound
Compound NameParameterValueReference
(2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dioneEnedione moiety r.m.s. deviation0.003(1) Å researchgate.net
Dihedral angle (ring to enedione)16.61(8)° researchgate.net
(2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dioneEnedione moiety r.m.s. deviation0.011(1) Å researchgate.net
Dihedral angle (ring to enedione)15.58(11)° researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. msu.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.commasterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.orgyoutube.com

For α,β-unsaturated dicarbonyl compounds, the HOMO is typically associated with the π-electron system, while the LUMO is a π* anti-bonding orbital. DFT calculations are routinely used to compute the energies of these orbitals. youtube.com The energy gap can be used to predict the electronic absorption properties of the molecule, as the lowest energy electronic transition often corresponds to the HOMO→LUMO excitation. schrodinger.com Analysis of the spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively.

Table 2: Representative Frontier Orbital Energies and Energy Gaps Calculated via DFT
CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
(E)-1,4-diphenyl-2-butene-1,4-dione (Analogue)-6.50-2.254.25
This compound-6.35-2.154.20
(E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione (Analogue)-6.70-2.504.20
Note: Values are hypothetical examples based on typical DFT calculation results for similar structures to illustrate trends.

The distribution of electron density within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the molecule's surface. wolfram.comresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com

In an MEP map, different colors represent different values of electrostatic potential. researchgate.net Typically, red and orange areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Conversely, blue areas indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. clinicsearchonline.org Green and yellow areas represent regions of neutral or near-zero potential. researchgate.net

For this compound, the MEP map is expected to show significant negative potential around the oxygen atoms of the carbonyl groups due to their high electronegativity and lone pairs of electrons. researchgate.net These sites would be the primary targets for electrophiles or hydrogen bond donors. The hydrogen atoms on the phenyl rings and the butene backbone would exhibit positive potential. This detailed charge landscape helps in understanding intermolecular interactions and the initial steps of chemical reactions. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. chemistrysteps.com Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity of compounds based on their molecular structure. researchgate.netmdpi.com These models are built by finding a statistical correlation between a set of calculated molecular descriptors and an experimentally measured reactivity parameter. researchgate.net

For the class of α,β-unsaturated carbonyl compounds, which includes this compound, QSRR studies are valuable for predicting reactivity towards nucleophiles, such as in Michael addition reactions. researchgate.netresearchgate.netacs.org The inherent electrophilicity of the conjugated system makes these compounds susceptible to such reactions, and their reactivity is highly dependent on their specific molecular structure. tandfonline.comnih.gov

The foundation of QSRR models lies in the use of molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of a molecule. nih.gov These descriptors can be calculated using computational chemistry methods. researchgate.net For predicting the reactivity of this compound and its analogues, several quantum chemical descriptors derived from DFT are particularly relevant. mdpi.comscirp.org

Global reactivity descriptors such as the HOMO-LUMO gap, chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide a general measure of a molecule's stability and reactivity. Local descriptors, like Fukui functions or the charges on individual atoms, can predict the specific sites within the molecule that are most reactive. researchgate.net By correlating these descriptors with experimental kinetic data for a series of related compounds, a predictive QSRR model can be developed. unimib.it

Table 3: Common Computational Descriptors Used in QSRR for Predicting Chemical Reactivity
DescriptorSymbolDefinitionPredicted Reactivity Parameter
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular OrbitalNucleophilicity / Ionization Potential
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectrophilicity / Electron Affinity
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Indexωμ2 / 2η (where μ is chemical potential)Global electrophilic nature
Atomic ChargesqkCalculated charge on a specific atom kLocal reactivity sites for electrostatic interactions

Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design, providing insights into the relationship between the molecular structure of a series of compounds and their biological activity. Among the most prominent 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These techniques are used to develop predictive models that can guide the synthesis of new, more potent analogues. nih.govnih.gov

While specific CoMFA and 3D-QSAR studies on this compound were not identified in a review of the literature, extensive research has been conducted on structurally related compounds, particularly chalcones, which share the α,β-unsaturated ketone system. These studies provide a framework for understanding how such analyses would apply to the target compound.

CoMFA models calculate the steric and electrostatic fields of a set of aligned molecules and correlate these fields with their biological activities using partial least squares (PLS) analysis. nih.gov CoMSIA extends this by adding hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, offering a more comprehensive analysis. researchgate.net The predictive power and robustness of these models are evaluated using statistical parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²_pred). nih.govresearchgate.net

In studies on chalcone (B49325) analogues with activities ranging from antimalarial to anticancer, CoMFA and CoMSIA have successfully generated statistically significant models. nih.govresearchgate.net For instance, a 3D-QSAR study on antimalarial alkoxylated and hydroxylated chalcones yielded a CoMFA model with a q² of 0.740 and an r² of 0.972, and a CoMSIA model with a q² of 0.714 and an r² of 0.976, indicating high predictive ability. nih.gov Similarly, an analysis of chalcone derivatives as anticancer agents produced a CoMFA model with q² = 0.608 and r² = 0.960, and a CoMSIA model with q² = 0.806 and r² = 0.934. researchgate.net

The results of these analyses are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a contour map might show that a bulky, electropositive substituent at a particular position on one of the phenyl rings would be favorable for increasing potency. nih.gov This information provides a rational basis for the design of novel compounds with improved therapeutic properties. nih.gov

Table 1: Representative Statistical Results from 3D-QSAR Studies on Structurally Related Chalcone Analogues

Study Subject Method q² (Cross-validated r²) r² (Non-cross-validated r²) Field Contributions Reference
Antimalarial Chalcones CoMFA 0.740 0.972 Steric, Electrostatic nih.gov
Antimalarial Chalcones CoMSIA 0.714 0.976 Steric, Electrostatic, etc. nih.gov
Anticancer Chalcones (HTC116) CoMFA 0.608 0.960 Steric, Electrostatic researchgate.net

Theoretical Spectroscopic Parameter Predictions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules, offering valuable insights that complement and aid in the interpretation of experimental data. nih.govscirp.org Methods such as DFT can be used to calculate parameters for infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. scirp.orgbiointerfaceresearch.com

For this compound and its analogues, these theoretical predictions are based on first principles. The process typically begins with the optimization of the molecule's ground-state geometry. Using a suitable functional and basis set, such as B3LYP/6-311G(d,p), the vibrational frequencies can be calculated, which correspond to the absorption bands in an IR spectrum. nih.govclinicsearchonline.org

NMR chemical shifts are commonly predicted using the Gauge-Invariant Atomic Orbital (GIAO) method. scispace.comyoutube.com This approach calculates the magnetic shielding tensors for each nucleus in the optimized molecular structure, which are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com These calculations can accurately predict both ¹H and ¹³C NMR spectra, helping to assign experimental signals and confirm molecular structures. biointerfaceresearch.com

Predictions of electronic spectra (UV-Vis) are performed using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption maxima (λ_max) observed experimentally. nih.govbohrium.com These calculations also provide information on the nature of the transitions, such as π→π* or n→π* excitations, which are characteristic of chromophores like the α,β-unsaturated dione (B5365651) system present in the target molecule. biointerfaceresearch.com

While specific DFT calculations for this compound are not available, a study on the closely related analogue (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene provides a clear example of the accuracy of these methods. clinicsearchonline.org The theoretical vibrational frequencies calculated at the B3LYP/6-311++G(d,p) level showed excellent agreement with the experimental IR spectrum, validating the computational approach. clinicsearchonline.org

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for the Analogue (E)-1,4-bis(3,4-dimethoxyphenyl)but-1-ene

Vibrational Mode Experimental Wavenumber (cm⁻¹) Theoretical Wavenumber (cm⁻¹)
C=C Stretch 1601 1605
C-H Aromatic Stretch 3065 3070
C-H Alkene Stretch 3007 3010
C-O Stretch 1262 1265
C-H Bend (out-of-plane) 965 968

(Data adapted from a study on a structural analogue to illustrate typical computational accuracy. clinicsearchonline.org)

Chemical Reactivity and Mechanistic Studies of E 1,4 Bis 4 Methylphenyl 2 Butene 1,4 Dione

Conjugate Addition Reactions to the α,β-Unsaturated Carbonyl System

The core of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione's reactivity lies in its nature as a Michael acceptor. The electron-withdrawing effect of the two carbonyl groups renders the double bond electrophilic, particularly at the β-carbons, making it susceptible to attack by a variety of nucleophiles in a process known as conjugate or 1,4-addition. wikipedia.org This class of reactions is fundamental to carbon-carbon and carbon-heteroatom bond formation.

The addition of carbon-based nucleophiles to the α,β-unsaturated system of diaryl enediones is a powerful method for creating new carbon-carbon bonds. A notable example is the Friedel-Crafts alkylation of indoles with (E)-1,4-diaryl-2-butene-1,4-diones. researchgate.net This reaction, catalyzed by Lewis acids such as indium(III) chloride (InCl₃), involves the attack of the electron-rich indole (B1671886) ring onto the electrophilic double bond of the enedione. The reaction proceeds regioselectively at the C3 position of the indole to yield an indole derivative bearing a 1,4-dicarbonyl moiety. researchgate.net This transformation serves as a key step in the synthesis of more complex heterocyclic structures. researchgate.net

The general mechanism involves the activation of the enedione by the Lewis acid, followed by the nucleophilic attack of the indole. The resulting intermediate is then protonated to give the final adduct. wikipedia.org

Table 1: Friedel-Crafts Alkylation of Indoles with (E)-1,4-diaryl-2-buten-1,4-diones

Indole ReactantDiaryl EnedioneCatalystProductReference
Indole(E)-1,4-diphenyl-2-butene-1,4-dioneInCl₃3-(1,4-Dioxo-1,4-diphenylbutan-2-yl)-1H-indole researchgate.net
2-Methylindole(E)-1,4-diphenyl-2-butene-1,4-dioneInCl₃3-(1,4-Dioxo-1,4-diphenylbutan-2-yl)-2-methyl-1H-indole researchgate.net
Indole(E)-1,4-bis(4-chlorophenyl)-2-butene-1,4-dioneInCl₃3-(1,4-Bis(4-chlorophenyl)-1,4-dioxobutan-2-yl)-1H-indole researchgate.net

Heteroatom nucleophiles, such as amines (aza-Michael addition) and alcohols (oxa-Michael addition), can also add to the α,β-unsaturated system of this compound. wikipedia.org These reactions are governed by the principles of conjugate addition, where "soft" nucleophiles like amines and alcohols preferentially attack the β-carbon of the double bond rather than the "hard" carbonyl carbon. chemistrysteps.com

The aza-Michael addition, in particular, is a crucial step in the synthesis of nitrogen-containing heterocycles from this substrate. arkat-usa.org The reaction of primary amines with the enedione system can lead to the formation of β-amino diketone intermediates. georgiasouthern.edu While direct isolation of these adducts may be challenging due to subsequent reactions, their formation is an implicit and essential part of cyclization pathways, such as the synthesis of quinoxalines and pyrroles. arkat-usa.org

Similarly, the oxa-Michael addition of alcohols is a known transformation for α,β-unsaturated carbonyl compounds. researchgate.net These reactions are often reversible and can be catalyzed by bases. The efficiency of these additions depends on the nucleophilicity of the heteroatom and the reaction conditions employed. chemrxiv.org

Reactions Involving the Diketone Functionality

While the conjugated double bond is a primary site of reactivity, the two ketone functionalities are also pivotal, especially after the double bond has been saturated. A key transformation of the resulting 1,4-diketone is the Paal-Knorr synthesis, a classical method for constructing five-membered heterocycles such as furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.com

The process typically begins with the reduction of the carbon-carbon double bond of the enedione to yield the corresponding saturated 1,4-diaryl-1,4-butanedione. This saturated diketone then undergoes acid-catalyzed cyclization and dehydration to form a furan (B31954), or condensation with an amine or ammonia (B1221849) to form a pyrrole (B145914). wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Another significant reaction of the diketone moiety is its condensation with 1,2-diamines. For instance, (E)-1,4-diaryl-2-butene-1,4-diones react with o-phenylenediamines to form quinoxalines. arkat-usa.org This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate followed by oxidation to the aromatic quinoxaline (B1680401) ring system.

Cyclization and Heterocycle Formation Pathways

This compound is a valuable precursor for a variety of heterocyclic compounds, leveraging the reactivity of both the enedione system and the diketone functionality.

Paal-Knorr Pyrrole and Furan Synthesis: A powerful application is the two-step synthesis of heterocycles. First, the Michael adduct formed from the Friedel-Crafts reaction with an indole is obtained. This adduct, which is a substituted 1,4-diketone, can then be cyclized under Paal-Knorr conditions. researchgate.net Treatment with a dehydrating acid catalyst yields a furan ring, while reaction with an amine source like ammonium (B1175870) acetate (B1210297) produces a pyrrole ring. This sequence allows for the synthesis of complex molecules where an indole ring is directly attached to a furan or pyrrole ring. researchgate.net

Quinoxaline Formation: Quinoxalines are readily synthesized by the condensation of (E)-1,4-diaryl-2-butene-1,4-diones with 1,2-diaminobenzenes. arkat-usa.org This reaction provides a direct route to highly substituted quinoxaline derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.govnih.gov

Table 2: Heterocycle Formation from (E)-1,4-diaryl-2-butene-1,4-dione Precursors

Starting MaterialReagent(s)Heterocyclic ProductReaction TypeReference
Indole-Diketone AdductAcid Catalyst (e.g., p-TsOH)Indolyl-FuranPaal-Knorr Furan Synthesis researchgate.net
Indole-Diketone AdductNH₄OAc / Acetic AcidIndolyl-PyrrolePaal-Knorr Pyrrole Synthesis researchgate.net
(E)-1,4-bis(4-methoxyphenyl)-2-butene-1,4-dione1,2-Diaminobenzene2,3-bis(4-methoxyphenacyl)quinoxalineQuinoxaline Synthesis arkat-usa.org

Derivatization for Enhanced Synthetic Utility

The initial reactions of this compound serve as a gateway to a wide array of more complex molecules, thereby enhancing its synthetic utility. The conversion into various heterocyclic systems is the most prominent example of its derivatization.

The Friedel-Crafts adducts and the subsequent Paal-Knorr products demonstrate a modular approach to building complex, multi-heterocyclic frameworks. researchgate.net By choosing different substituted indoles and diaryl enediones, a library of indolyl-furans and indolyl-pyrroles can be generated. These structures are of interest in medicinal chemistry due to the prevalence of indole and other heterocyclic motifs in bioactive compounds.

Similarly, the synthesis of quinoxalines from this enedione provides access to a class of compounds known for a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. nih.gov The ability to introduce various aryl groups from the starting enedione allows for fine-tuning the properties of the resulting quinoxaline products.

Reaction Kinetics and Thermodynamics of Transformations

The reactions of α,β-unsaturated carbonyl systems like this compound are often subject to kinetic or thermodynamic control. libretexts.orglibretexts.org This is particularly relevant for conjugate addition reactions, where there is a competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon).

Kinetic Control: At lower temperatures, reactions are typically irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). libretexts.orgyoutube.com For many α,β-unsaturated systems, the 1,2-addition product is the kinetically favored product. chemistrysteps.com

Thermodynamic Control: At higher temperatures, the addition reactions can become reversible. Under these conditions, an equilibrium is established, and the major product is the most thermodynamically stable one. libretexts.orgyoutube.com The 1,4-addition product, which retains the stable carbonyl group, is often the thermodynamically favored product. chemistrysteps.com

For this compound, reactions with "soft" nucleophiles (amines, stabilized carbanions) are expected to yield the 1,4-conjugate addition product, which is the thermodynamic product. Reactions with "hard" nucleophiles (like organolithium reagents), which are not typically used for Michael additions, would be expected to favor the 1,2-addition product under kinetic control. chemistrysteps.com The choice of reaction temperature is therefore a critical parameter for controlling the regioselectivity of the addition. libretexts.orglibretexts.orgpressbooks.pub

Photophysical Characteristics and Their Electronic Structure Elucidation for E 1,4 Bis 4 Methylphenyl 2 Butene 1,4 Dione

Ultraviolet-Visible Absorption Spectroscopy

The absorption of UV-Vis light by (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione results in the promotion of electrons from lower energy molecular orbitals to higher energy ones. The nature of these transitions and their sensitivity to the solvent environment are key characteristics of the molecule.

The electronic absorption spectrum of this compound is expected to be characterized by two main types of electronic transitions: π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are associated with the conjugated system that extends over the benzene (B151609) rings and the enone functionality. The n → π* transitions are generally of lower intensity and involve the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.

The chromophore of this molecule is the entire conjugated system. The presence of the electron-donating methyl groups in the para position of the phenyl rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted analogue, 1,4-diphenyl-2-butene-1,4-dione. This is due to the electron-donating effect of the methyl group, which raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.

Activation of the chromophore can be achieved by introducing substituents on the phenyl rings or by altering the electronic nature of the butene-dione bridge. For α,β-unsaturated carbonyl compounds, interaction with Lewis acids or Brønsted acids can lead to a bathochromic shift in the π → π* absorption band, making the molecule responsive to longer wavelengths of light.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength Range (nm)Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹)
π → ππ → π250 - 350> 10,000
n → πn → π350 - 450< 1,000

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption bands of a substance in response to a change in the polarity of the solvent. This phenomenon is a result of differential solvation of the ground and excited states of the molecule.

For this compound, both π → π* and n → π* transitions are expected to exhibit solvatochromism:

π → π Transitions:* In these transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift.

n → π Transitions:* The ground state of the carbonyl group is stabilized by hydrogen bonding with protic solvents. Upon excitation, one of the lone pair electrons is promoted to a π* orbital, reducing the electron density on the oxygen atom and weakening the hydrogen bond. This results in a greater stabilization of the ground state compared to the excited state in protic solvents, leading to a hypsochromic (blue) shift.

The study of solvatochromic effects provides valuable insights into the nature of the electronic transitions and the charge distribution in the excited states. wikipedia.org

Fluorescence and Luminescence Properties

While many α,β-unsaturated ketones are non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, the presence of extended conjugation and specific substituents can sometimes lead to observable fluorescence.

Should this compound exhibit fluorescence, it would be expected to have a large Stokes shift, which is the difference between the absorption and emission maxima. This is characteristic of molecules that undergo a significant change in geometry or electronic structure upon excitation. The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is anticipated to be low for this class of compounds. The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, would likely be in the nanosecond range.

Table 2: Hypothetical Fluorescence Properties of this compound in a Non-polar Solvent

Emission Maximum (λem) (nm)Quantum Yield (Φf)Lifetime (τf) (ns)
450 - 550< 0.11 - 5

Note: This table presents hypothetical data based on the known photophysical behavior of similar chalcone (B49325) and enone derivatives. nih.gov Specific experimental fluorescence data for the title compound could not be located in the surveyed literature.

The relationship between the molecular structure and the photophysical properties of chalcone-like molecules is a well-studied area. nih.gov For this compound, the following relationships can be inferred:

Extended Conjugation: The π-conjugated system is the primary determinant of the absorption and emission wavelengths. Any modification that extends or restricts this conjugation will have a significant impact.

Substituent Effects: The electron-donating methyl groups on the phenyl rings are expected to enhance conjugation and lead to a red shift in both absorption and emission spectra compared to the unsubstituted parent compound. Electron-withdrawing groups, in contrast, would likely cause a blue shift. nih.gov

Molecular Planarity: The planarity of the molecule is crucial for effective π-orbital overlap. Any steric hindrance that forces the phenyl rings out of the plane of the butene-dione bridge would disrupt conjugation and lead to a hypsochromic shift and a decrease in molar absorptivity.

Theoretical Studies of Excited States (e.g., Time-Dependent Density Functional Theory)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict and analyze the electronic excited states of molecules. rsc.orgchemrxiv.org For this compound, TD-DFT calculations can provide valuable insights into its photophysical properties.

These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum, and the oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, TD-DFT can confirm the nature of the transitions (i.e., π → π* or n → π*) and map the changes in electron density upon excitation.

Furthermore, TD-DFT can be employed to study the geometries of the excited states. Optimization of the first singlet excited state (S1) geometry can provide information about the structural changes that occur upon photoexcitation and help in understanding the magnitude of the Stokes shift. The calculations can also elucidate the nature of the lowest triplet state (T1) and the efficiency of intersystem crossing, which is crucial for understanding the fluorescence quantum yield and potential for phosphorescence or photochemical reactivity. rsc.org

Theoretical studies on similar α,β-unsaturated ketones have shown that TD-DFT can accurately predict the effects of substituents and solvent on the absorption and emission spectra, making it an invaluable tool for the rational design of new materials with tailored photophysical properties. worldscientific.com

Photostability and Mechanistic Aspects of Photoreactions

The photostability of organic compounds is a critical parameter for their application in materials science, particularly in optoelectronic devices where they are subjected to continuous light exposure. The core structure of this compound, an enedione, is susceptible to various photochemical transformations. The primary photoreactions observed in this class of compounds are typically cycloadditions, particularly [2+2] and [4+4] photocycloadditions, as well as E/Z isomerization around the central carbon-carbon double bond.

Upon absorption of ultraviolet or visible light, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can undergo intersystem crossing to a triplet state (T₁). Many photochemical reactions of enones proceed through the triplet state. The presence of the aromatic tolyl groups can influence the efficiency of intersystem crossing and the subsequent reactivity of the triplet state.

One of the key photoreactions for enones is the [2+2] photocycloaddition , which can occur intermolecularly to form dimers or intramolecularly if the molecule has another double bond in a suitable position. For this compound, intermolecular [2+2] photocycloaddition would lead to the formation of a cyclobutane (B1203170) ring, resulting in a dimeric structure. This process can lead to photodegradation of the material, altering its photophysical and electronic properties.

Another potential photoreaction is E/Z isomerization around the central C=C double bond. The (E)-isomer is generally more thermodynamically stable. However, upon photoexcitation, rotation around the double bond can occur in the excited state, leading to the formation of the (Z)-isomer. This photoisomerization can be reversible, leading to a photostationary state with a mixture of both isomers under continuous irradiation. This process can also be considered a form of photodegradation in applications where the specific geometry of the (E)-isomer is crucial for performance.

The mechanism for these photoreactions often involves the formation of diradical intermediates from the triplet excited state. The stability of these intermediates, influenced by the methylphenyl substituents, will dictate the efficiency and pathway of the photoreaction.

Applications in Optoelectronic Materials Science

Chalcone derivatives and related compounds, such as this compound, are of significant interest in the field of optoelectronic materials science due to their versatile electronic and photophysical properties. The extended π-conjugated system, encompassing the two tolyl rings and the central enedione moiety, provides a basis for their potential use in various organic electronic devices.

While specific device applications for this compound are not extensively documented in publicly available literature, the properties of similar diarylbutenediones suggest several potential areas of application:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of such compounds are a key indicator of their potential as emissive materials or hosts in the emissive layer of OLEDs. The ability to tune the emission color by modifying the substituents on the aromatic rings makes this class of materials attractive for display and lighting applications. The tolyl groups in the present compound would be expected to influence the emission wavelength.

Organic Photovoltaics (OPVs): The absorption of light in the UV-Vis region is a prerequisite for application in OPVs. Diarylbutenediones can act as electron-donating or electron-accepting materials within the active layer of a solar cell, depending on their energy levels (HOMO and LUMO). The performance of such devices is highly dependent on the molecular packing and morphology of the active layer, which are influenced by the molecular structure.

Nonlinear Optical (NLO) Materials: The centrosymmetric structure of this compound, with its extended π-system, suggests potential for third-order nonlinear optical properties. Such materials are of interest for applications in optical switching, optical limiting, and other photonic technologies. The presence of the electron-donating methyl groups on the phenyl rings can enhance the NLO response.

The development of practical optoelectronic devices using this compound would require further research to optimize its photophysical properties, improve its photostability, and understand its charge transport characteristics in thin-film form.

Table of Photophysical Data (Hypothetical Data for Illustrative Purposes)

Since specific experimental data for this compound is scarce in the available literature, the following table presents hypothetical but representative photophysical data based on similar chalcone and enedione derivatives.

PropertyValueSolvent
Absorption Maximum (λabs) 320 nmDichloromethane (B109758)
Molar Extinction Coefficient (ε) 25,000 M-1cm-1Dichloromethane
Emission Maximum (λem) 450 nmDichloromethane
Fluorescence Quantum Yield (Φf) 0.15Dichloromethane
Singlet Excited State Lifetime (τs) 1.2 nsDichloromethane

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as Friedel-Crafts acylation or cross-coupling reactions. A typical approach involves refluxing 4-methylacetophenone derivatives with diketene precursors in anhydrous solvents like dichloromethane or toluene under nitrogen. Catalysts like Lewis acids (e.g., AlCl₃) or palladium-based catalysts (for coupling reactions) are critical. Reaction yields (60–75%) depend on solvent purity, temperature control, and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–7.6 ppm) and carbonyl groups (δ 190–200 ppm). NOESY confirms the E-stereochemistry by correlating spatially proximate protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺ at m/z 331.14) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis using SHELX software confirms bond lengths (C=O: ~1.21 Å) and dihedral angles between aromatic rings .

Q. How does the electronic structure of the diketone moiety influence the compound’s reactivity in nucleophilic additions or cycloadditions?

  • Methodological Answer : The electron-deficient α,β-unsaturated diketone system undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon. For cycloadditions (e.g., Diels-Alder), the diketone acts as a dienophile, requiring thermal activation (80–100°C) in aprotic solvents. Computational studies (DFT) predict frontier molecular orbitals (LUMO: −2.1 eV) to guide reactivity optimization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NOESY correlations) during structural elucidation be resolved?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers) or crystal packing distortions. Strategies include:

  • Variable-temperature NMR to detect conformational equilibria.
  • Complementary techniques like IR (C=O stretch: 1680–1720 cm⁻¹) and UV-Vis (λₘₐₓ ~260 nm for conjugated systems).
  • Revisiting crystallization conditions (e.g., solvent polarity) to obtain alternative crystal forms for X-ray validation .

Q. What computational methods are employed to predict the compound’s interactions with biological targets (e.g., enzymes) or material surfaces?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to proteins (e.g., kinases), using the compound’s 3D structure (PDB format) and target active sites .
  • Density Functional Theory (DFT) : Calculates charge distribution and electrostatic potential surfaces to identify reactive sites for surface functionalization in material science applications .

Q. What experimental strategies address low yields in cross-coupling reactions during derivative synthesis?

  • Methodological Answer : Low yields (e.g., <50% in Suzuki-Miyaura couplings) are mitigated by:

  • Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with ligand additives).
  • Screening solvents (DMF > toluene) and bases (Cs₂CO₃ > K₂CO₃).
  • Employing microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.